Product packaging for Cobalt(2+) zinc cyanide (1/1/4)(Cat. No.:CAS No. 507475-88-9)

Cobalt(2+) zinc cyanide (1/1/4)

Cat. No.: B14224021
CAS No.: 507475-88-9
M. Wt: 228.4 g/mol
InChI Key: NWRRDLFEJIOVKE-UHFFFAOYSA-N
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Description

Classification as a Double Metal Cyanide (DMC) Complex and Coordination Polymer

Cobalt(2+) Zinc Cyanide (1/1/4) is classified as a double metal cyanide (DMC) complex. DMC complexes are inorganic coordination polymers composed of two different metal atoms connected by cyanide bridges. nih.gov In this specific compound, the metals are Cobalt(2+) and Zinc(2+). The structure consists of a repeating network where cyanide ions (CN-) act as ligands, bridging the cobalt and zinc metal centers. This arrangement forms a robust, three-dimensional framework. rsc.orgwikipedia.org

The general formula for a zinc-cobalt DMC catalyst is often represented as Zn₃[Co(CN)₆]₂·xZnCl₂·yH₂O, although various formulations exist. nih.gov The idealized crystal structure of a pure Zn₃[Co(CN)₆]₂ features a cubic lattice. mdpi.com However, the catalytically active forms are often less crystalline or amorphous, a state achieved by preparing them in the presence of an excess of a metal salt like zinc chloride and organic complexing agents. mdpi.comnih.gov These coordination polymers are noted for being highly stable, solid materials with strong Lewis acidic properties. nih.gov

PropertyDescriptionReference
Compound TypeDouble Metal Cyanide (DMC) Complex; Coordination Polymer nih.gov
Metal CentersCobalt(2+), Zinc(2+) nih.gov
Bridging LigandCyanide (CN-) nih.gov
General StructureOpen, three-dimensional framework nih.gov
Key CharacteristicLewis acidic, highly stable solid material nih.gov

Historical Context and Evolution within Coordination Chemistry

The study of double metal cyanide complexes dates back to the 1960s. nih.gov The initial breakthrough came in 1966 when the use of DMC complexes, specifically those containing zinc and iron (Zn/Fe) or zinc and cobalt (Zn/Co), was proposed for the polymerization of propylene (B89431) oxide. mdpi.com Scientific periodicals first described DMC complexes in 1973. mdpi.com Throughout the following decades, significant research efforts were focused on improving preparation methods and understanding the chemical composition and structure of these materials. mdpi.com

The first studies aimed at optimizing Zn(II)-Co(III) catalysts were conducted in the mid-1980s. mdpi.com Early DMC catalysts were crystalline and showed limited activity. nih.gov A major advancement was the discovery that active catalysts could be prepared by reacting a metal salt, such as zinc chloride, with an alkali metal hexacyanometallate, like potassium hexacyanocobaltate, in the presence of an organic complexing agent, such as tert-butyl alcohol. nih.govnih.gov This led to the development of amorphous or less crystalline DMC catalysts with significantly higher activity. nih.gov By the early 1990s, these improved DMC catalysts began to be used in the polyether polyols industry, where they proved superior to traditional caustic catalysts. nih.gov

Overview of Current Academic Research Trajectories and Significance

Current research on Cobalt(2+) Zinc Cyanide and other DMC complexes is vibrant and follows several key trajectories. The primary significance of these materials lies in their exceptional catalytic activity, which allows for lower catalyst loading and shorter reaction times in industrial processes, leading to increased production and reduced costs. nbinno.com

Key Research Areas:

Catalyst Optimization: A major focus is on the synthesis of new and improved DMC catalyst formulations. Researchers are exploring the use of various complexing agents, such as organic solvents (acetone, N,N-dimethylformamide), cyclic carbonates, and dialkyl phosphonates, to enhance catalytic activity and selectivity. mdpi.comnih.gov The goal is to produce catalysts that yield polyether polyols with specific desirable properties like low viscosity and a narrow molecular weight distribution. nbinno.com

CO₂ Copolymerization: There is significant academic and industrial interest in using Zn-Co DMC catalysts for the copolymerization of epoxides and carbon dioxide. researchgate.net This process creates poly(ether-carbonate)s and offers a promising route for chemical CO₂ fixation, turning a greenhouse gas into a valuable polymer feedstock. nih.govmdpi.com

Mechanism Elucidation: Detailed studies are underway to better understand the reaction mechanisms of DMC catalysis. mdpi.com Advanced techniques, such as in-situ Raman spectroscopy, are being employed to monitor catalyst formation and optimize synthesis protocols for maximum efficiency. mdpi.comnbinno.com

New Applications: Beyond polymerization, researchers are exploring other potential applications. For instance, related cobalt cyanide complexes are being investigated for their electrocatalytic properties in oxygen reduction reactions (ORR) and CO₂ reduction, which are crucial for developing sustainable energy systems like zinc-air batteries. doi.org Additionally, the unique structure of cobalt hexacyanocobaltate has been leveraged for advanced oxidation water treatment. nih.gov

Research TrajectoryObjectiveSignificanceReference
Catalyst OptimizationDevelop new formulations with improved activity and selectivity using novel complexing agents.Higher efficiency in polyol production, tailored polymer properties. mdpi.comnbinno.comnih.gov
CO₂ CopolymerizationUtilize DMC catalysts to produce poly(ether-carbonate)s from epoxides and CO₂.Chemical fixation of CO₂, creating value-added products from a greenhouse gas. nih.govmdpi.comresearchgate.net
Mechanism StudiesGain a deeper understanding of the catalytic process and catalyst formation.Enables rational design of more efficient and reliable catalysts. mdpi.comnbinno.com
New ApplicationsExplore use in electrocatalysis (e.g., ORR) and environmental remediation.Development of sustainable energy technologies and advanced water treatment methods. doi.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4CoN4Zn B14224021 Cobalt(2+) zinc cyanide (1/1/4) CAS No. 507475-88-9

Properties

CAS No.

507475-88-9

Molecular Formula

C4CoN4Zn

Molecular Weight

228.4 g/mol

IUPAC Name

zinc;cobalt(2+);tetracyanide

InChI

InChI=1S/4CN.Co.Zn/c4*1-2;;/q4*-1;2*+2

InChI Key

NWRRDLFEJIOVKE-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+2].[Zn+2]

Origin of Product

United States

Structural Elucidation and Solid State Characterization of Cobalt 2+ Zinc Cyanide 1/1/4 Systems

Crystal Structure Analysis via X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD)

Many bimetallic cyanide complexes, including those analogous to cobalt-zinc (B8468989) cyanide, often crystallize in a face-centered cubic (FCC) lattice. For instance, copper-cobalt double metal cyanides have been found to crystallize in the cubic space group Fm-3m. nih.gov This high-symmetry space group is characteristic of Prussian blue analogues. The refinement of PXRD data allows for the precise determination of the lattice parameters. In some related systems, deviations from the ideal cubic structure can occur, leading to lower symmetry space groups such as monoclinic P2(1)/n or P2(1)/c, and triclinic P1, depending on the specific composition and presence of other coordinating ligands or water molecules. nih.gov

Table 1: Representative Crystal System Data for Bimetallic Cyanide Complexes

Compound SystemCrystal SystemSpace GroupReference
Copper-Cobalt Double Metal CyanideCubicFm-3m nih.gov
Nickel-Iron Cyanide ComplexMonoclinicP2(1)/n nih.gov
Nickel-Iron Cyanide ComplexMonoclinicP2(1)/c nih.gov
Manganese-Iron Cyanide ComplexTriclinicP1 nih.gov

This table presents examples of crystal systems and space groups observed in related bimetallic cyanide complexes, illustrating the structural diversity within this class of materials.

Cobalt(II) ions in these systems commonly exhibit an octahedral coordination geometry, being surrounded by six cyanide ligands. However, depending on the specific stoichiometry and the presence of water molecules or other ligands, distorted octahedral geometries can also be observed. nih.gov In some cases, cobalt can also be found in a pentagonal bipyramidal geometry. researchgate.net

Zinc(II) ions, on the other hand, often adopt a tetrahedral coordination geometry, being surrounded by four nitrogen atoms from the cyanide ligands. This preference for tetrahedral coordination is a common feature of Zn(II) in many coordination compounds. vedantu.com However, octahedral coordination for zinc is also possible, particularly in isomorphous replacement scenarios within a cobalt-dominant lattice. nih.gov

The cyanide ligand (CN⁻) is a versatile bridging ligand capable of linking two or more metal centers, leading to the formation of extended network architectures. researchgate.net In cobalt-zinc cyanide systems, the primary bridging mode is through the linear M-C≡N-M' linkage, where M is cobalt and M' is zinc.

This bridging results in the formation of a three-dimensional coordination polymer. researchgate.net The most common architecture is a cubic framework, analogous to the structure of Prussian blue, where the Co and Zn ions occupy the lattice points of a cubic array, and the cyanide ligands lie along the edges of the cube. nih.gov This arrangement often leads to porous, zeolite-like structures with channels and cavities. researchgate.net

In some instances, depending on the synthesis conditions and the presence of other ligands, lower-dimensional structures such as one-dimensional (1-D) chain structures can also be formed. nih.govresearchgate.net These chains can be linear, zigzag, or more complex arrangements. The interconnectivity of these chains can then lead to the formation of two-dimensional (2D) layers or three-dimensional (3D) frameworks. nih.govresearchgate.net

Microstructural and Morphological Characterization (e.g., Scanning Electron Microscopy (SEM))

Scanning electron microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of cobalt-zinc cyanide materials. SEM images reveal details about the particle size, shape, and aggregation state of the synthesized powders or films.

Studies on related zinc-cobalt systems have shown a variety of morphologies, including cauliflower-like micro-clusters, fibrous nanostructures, and compact deposits. researchgate.netresearchgate.net The morphology is often highly dependent on the synthesis conditions, such as the solvent used, the presence of surfactants, and electrochemical deposition parameters. nih.govnih.gov For example, in the synthesis of zinc-cobalt bimetallic sulfides, the microstructure was observed to transform from one-dimensional wires to two-dimensional sheets by varying the solvent composition. nih.govnih.gov These morphological features can significantly influence the material's properties and performance in various applications.

Surface Elemental Analysis (e.g., Electron Spectroscopy for Chemical Analysis (ESCA))

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. mdpi.com

For cobalt-zinc cyanide, ESCA can confirm the presence of cobalt, zinc, carbon, and nitrogen on the surface. More importantly, it provides information about the oxidation states of the cobalt and zinc ions. researchgate.net Analysis of the Co 2p and Zn 2p core level spectra can distinguish between different oxidation states, such as Co(II) and Co(III). thermofisher.com This is crucial for understanding the electronic structure and potential redox activity of the material. The N 1s spectrum confirms the presence of the cyanide group. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition behavior of cobalt-zinc cyanide compounds. By monitoring the change in mass as a function of temperature, the different stages of decomposition can be identified.

A typical TGA curve for a hydrated cobalt-zinc cyanide complex would show an initial weight loss at lower temperatures (around 150-225 °C), corresponding to the removal of physically adsorbed and coordinated water molecules. researchgate.net This is followed by the decomposition of the cyanide framework at higher temperatures. For related cobalt complexes, decomposition of the organic ligands and the main framework can occur in multiple steps at temperatures ranging from 230 °C to over 400 °C. researchgate.netresearchgate.net The final residue at high temperatures would typically be a mixture of cobalt and zinc oxides. nih.gov The specific decomposition temperatures and pathways provide insights into the thermal robustness of the material.

Spectroscopic Characterization Techniques for Cobalt 2+ Zinc Cyanide 1/1/4

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for probing the vibrational modes of molecules. semanticscholar.org In the context of cobalt(2+) zinc cyanide, these techniques are instrumental in identifying the characteristic frequencies of its constituent groups. semanticscholar.orghilarispublisher.com

The cyanide (CN⁻) stretching vibration is a key diagnostic feature in the IR spectra of cyanide-containing compounds. nih.gov The frequency of this vibration is sensitive to the coordination environment of the cyanide ligand. In cobalt-zinc (B8468989) cyanide complexes, the cyanide group can bridge between cobalt and zinc atoms (Co-N≡C-Zn).

The position of the ν(C≡N) stretching band provides information about the nature of the metal-cyanide bond. Typically, the stretching frequency of a bridging cyanide is higher than that of a terminal cyanide group. For comparison, the free cyanide ion (CN⁻) exhibits a stretching frequency around 2080 cm⁻¹. researchgate.net In bimetallic cyanide complexes, this band often shifts to higher wavenumbers, generally appearing in the 2100-2200 cm⁻¹ region. This shift is indicative of the formation of the cyano-bridged framework.

Interactive Data Table: Typical IR Frequencies for Cyanide Groups

Cyanide Species ν(C≡N) Stretching Frequency (cm⁻¹) Reference
Free CN⁻ ~2080 researchgate.net
Bridging CN⁻ in Co-Zn Cyanide 2100 - 2200 nih.gov

FTIR spectroscopy is also crucial for identifying other ligands and functional groups that may be coordinated to the metal centers or present in the crystal lattice. semanticscholar.orgresearchgate.net For instance, water molecules, often present as ligands or lattice water, exhibit characteristic O-H stretching and H-O-H bending vibrations. researchgate.net The presence of bands in the regions of 3200-3550 cm⁻¹ (stretching) and 1600-1650 cm⁻¹ (bending) can confirm the presence of water. researchgate.net

Furthermore, if organic ligands are incorporated into the structure, their characteristic vibrational bands will also be observable in the FTIR spectrum, allowing for a comprehensive understanding of the compound's composition. semanticscholar.org

Double metal cyanide complexes, including those containing cobalt and zinc, are known to possess acidic sites on their surface, which are critical for their catalytic activity. FTIR spectroscopy of adsorbed probe molecules, such as pyridine (B92270), can be used to distinguish between Lewis and Brønsted acid sites.

Lewis Acid Sites: Coordination of pyridine to a Lewis acid site (e.g., an exposed metal cation) results in characteristic absorption bands at specific frequencies.

Brønsted Acid Sites: Protonation of pyridine by a Brønsted acid site (e.g., a coordinated water molecule or hydroxyl group) gives rise to the pyridinium (B92312) ion, which has its own distinct vibrational signature.

The analysis of these bands provides qualitative and quantitative information about the nature and strength of the acid sites present in cobalt(2+) zinc cyanide. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a compound. For cobalt(2+) zinc cyanide, this technique provides information about the d-d electronic transitions of the cobalt(II) ion and charge transfer bands. semanticscholar.orgnih.gov

The Co(II) ion (a d⁷ system) in an octahedral or tetrahedral coordination environment exhibits characteristic absorption bands in the visible region. nih.govresearchgate.net The position and intensity of these bands are dictated by the ligand field strength and the coordination geometry around the cobalt center. For instance, octahedral Co(II) complexes typically show absorptions corresponding to transitions from the ⁴T₁g(F) ground state to higher energy states like ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P). researchgate.netnih.govresearchgate.net Tetrahedral Co(II) complexes also have distinct, often more intense, absorption bands. acs.org

Charge transfer bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), can also be observed, typically in the UV region. semanticscholar.org

Interactive Data Table: Typical UV-Vis Absorptions for Co(II) Complexes

Transition Wavelength Range (nm) Geometry
⁴T₁g(F) → ⁴T₂g(F) ~1000-1200 Octahedral
⁴T₁g(F) → ⁴A₂g(F) ~600-700 Octahedral

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of specific nuclei.

¹³C NMR: For cobalt(2+) zinc cyanide, ¹³C NMR is particularly useful for studying the cyanide carbon. The chemical shift of the ¹³C nucleus in the cyanide ligand is sensitive to its bonding environment (i.e., whether it is bridging or terminal and the nature of the metals it is bonded to). researchgate.net Due to the paramagnetic nature of Co(II), the ¹³C signals of coordinated cyanide can be significantly shifted and broadened. acs.orgacs.org

¹H NMR: ¹H NMR spectroscopy is primarily used to detect and characterize any proton-containing species in the complex, such as coordinated water molecules or organic ligands.

While the paramagnetic nature of Co(II) can complicate the acquisition and interpretation of NMR spectra, specialized techniques can be employed to obtain valuable structural information. acs.orgacs.org In some cases, studying the diamagnetic zinc cyanide analogue can provide a useful reference.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.org

For cobalt(2+) zinc cyanide, XPS can be used to:

Confirm Elemental Composition: By analyzing the core-level spectra of Co, Zn, C, and N, the elemental ratios can be determined, verifying the stoichiometry of the compound.

Determine Oxidation States: The binding energies of the core electrons are sensitive to the oxidation state of the atom. rsc.org High-resolution XPS spectra of the Co 2p and Zn 2p regions can confirm that cobalt is in the +2 oxidation state and zinc is in the +2 oxidation state. rsc.org Analysis of the N 1s spectrum can distinguish between cyanide and other nitrogen-containing species. acs.org

Interactive Data Table: Expected XPS Binding Energy Ranges

Element Core Level Expected Binding Energy Range (eV) Information Gained
Cobalt Co 2p 780 - 783 (2p₃/₂) Oxidation state (+2)
Zinc Zn 2p 1021 - 1023 (2p₃/₂) Oxidation state (+2)
Carbon C 1s ~284-286 Presence of cyanide and other carbon species

Electron Paramagnetic Resonance (EPR) Spectroscopy (e.g., X-Band EPR, High-Field EPR (HFEPR))

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying materials with unpaired electrons, making it exceptionally well-suited for characterizing the high-spin cobalt(II) (Co²⁺, 3d⁷) centers in the Cobalt(2+) zinc cyanide (1/1/4) lattice. rsc.org In this material, Co(II) ions substitute for Zn(II) ions, acting as paramagnetic probes within the otherwise EPR-silent zinc cyanide framework. nih.govwikipedia.org The analysis of EPR spectra provides detailed information on the electronic structure, spin state, and coordination geometry of the Co(II) ions. hindsinstruments.com

High-spin Co(II) has a S=3/2 electron spin state, which is split into two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2) by the zero-field splitting (ZFS) interaction. nih.gov The EPR spectrum's appearance is highly sensitive to the magnitude of the ZFS (D and E parameters) and the g-values, which are characteristic of the ion's local environment. wikipedia.org For Cobalt(2+) zinc cyanide, the Co(II) is expected to occupy a tetrahedral coordination site, surrounded by the nitrogen atoms of the cyanide ligands.

Detailed Research Findings:

X-Band EPR: Conventional X-band EPR (~9.5 GHz) is highly effective for probing the ground Mₛ = ±1/2 Kramers doublet. For a high-spin Co(II) ion in a tetrahedral or distorted tetrahedral environment, the X-band spectrum typically exhibits a complex signal spread over a wide magnetic field range due to significant g-anisotropy. acs.org The spectra can reveal the principal values of the effective g-tensor (gₓ, gᵧ, g₂) and the hyperfine coupling constants (Aₓ, Aᵧ, A₂) arising from the interaction of the electron spin with the ⁵⁹Co nucleus (I=7/2). The hyperfine structure, when resolved, provides direct evidence for the presence of cobalt and offers insight into the nature of the metal-ligand bonds. In some Co-doped zinc materials, the hyperfine structure for the |±1/2⟩ state, which is often unresolved at X-band, can be observed at lower frequencies. rsc.org

High-Field EPR (HFEPR): HFEPR, which operates at higher microwave frequencies (e.g., >95 GHz) and magnetic fields, offers several advantages. researchgate.net It allows for the direct determination of the ZFS parameters (D and E) by observing transitions between the different Kramers doublets (inter-Kramers transitions). hindsinstruments.comphotophysics.com This information is often inaccessible with conventional X-band EPR. HFEPR also improves spectral resolution by minimizing the effects of g-strain broadening, which can sometimes obscure the hyperfine structure in X-band spectra. photophysics.com For Cobalt(2+) zinc cyanide, HFEPR can precisely define the electronic structure of the Co(II) center, providing a more complete picture of its magnetic anisotropy.

The table below summarizes typical EPR parameters observed for high-spin Co(II) in tetrahedral coordination environments, analogous to what would be expected for Cobalt(2+) zinc cyanide (1/1/4).

ParameterTypical Value RangeInformation Provided
g_eff valuesg_eff ≈ 2.0 - 6.5Reflects the symmetry and nature of the Co(II) coordination sphere. Large anisotropy is typical for tetrahedral Co(II). wikipedia.org
A(⁵⁹Co) Hyperfine Coupling (MHz)A_iso ≈ 50 - 300 MHzConfirms the presence of cobalt and provides insight into the spin density distribution and covalency of the Co-N bonds. researchgate.net
Zero-Field Splitting (D)5 - 100 cm⁻¹Quantifies the energy separation between the Kramers doublets, indicating the magnitude of the axial distortion from ideal symmetry. Determined accurately by HFEPR. photophysics.com

Chiroptical Spectroscopy (e.g., UV-Vis Electronic Circular Dichroism (ECD), Near-Infrared Circular Dichroism (NIR-CD), Vibrational Circular Dichroism (VCD))

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. photophysics.com For these techniques to be applicable to Cobalt(2+) zinc cyanide (1/1/4), the material must be chiral. This can be achieved by synthesizing the framework using chiral organic ligands that bridge the metal centers or by inducing the spontaneous crystallization of the inorganic framework into a non-centrosymmetric, or chiral, space group. rsc.org If a chiral form of Cobalt(2+) zinc cyanide is obtained, chiroptical spectroscopy becomes an invaluable tool for its stereochemical characterization.

Detailed Research Findings:

Electronic Circular Dichroism (ECD): ECD spectroscopy measures circular dichroism in the UV-Visible range, arising from electronic transitions (d-d and charge-transfer). researchgate.net For a chiral Co(II) complex, the d-d transitions become ECD active, providing a fingerprint of the metal's coordination geometry and absolute configuration. rsc.org The sign and intensity of the Cotton effects in the ECD spectrum can be correlated with the spatial arrangement of the ligands around the Co(II) center. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict ECD spectra for a given enantiomer, allowing for the unambiguous assignment of the absolute configuration of the chiral framework. rsc.org

Near-Infrared Circular Dichroism (NIR-CD): This technique extends ECD into the near-infrared region (typically 800-2500 nm). NIR-CD is particularly useful for studying d-d transitions in transition metal complexes, which are often weak in absorption spectra but can show distinct CD signals. acs.org For a chiral Co(II) center in a tetrahedral field, the spin-allowed ⁴A₂ → ⁴T₁(F) transition occurs in the NIR region. ub.edu Observing this transition via NIR-CD can provide detailed information about the electronic structure and the precise geometry of the metal site, complementing the data from UV-Vis ECD.

Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, corresponding to the vibrational transitions of the molecule. wikipedia.org VCD is extremely sensitive to the three-dimensional structure and conformation of a molecule. nih.govnih.gov For a chiral Cobalt(2+) zinc cyanide framework, VCD spectra would show signals corresponding to the vibrations of the cyanide linkers and any organic ligands present. The specific pattern of positive and negative VCD bands provides a detailed structural fingerprint that can be used to confirm the absolute configuration through comparison with quantum chemical calculations. hindsinstruments.comrsc.org The technique is powerful because it reflects the chirality of the entire molecular framework, not just the environment of the chromophore. nih.gov

The following table presents example data that could be obtained from the chiroptical analysis of a chiral cobalt complex, illustrating the type of information these techniques provide.

TechniqueSpectral RegionTypical DataStructural Information
ECDUV-Visible (250-800 nm)λ_max (nm), Δε (M⁻¹cm⁻¹)Absolute configuration of the metal center, electronic transitions (d-d, LMCT). rsc.org
NIR-CDNear-IR (800-2000 nm)λ_max (nm), Δε (M⁻¹cm⁻¹)Low-energy d-d transitions, detailed electronic structure, coordination geometry. ub.edu
VCDMid-IR (4000-800 cm⁻¹)ν_max (cm⁻¹), ΔA (x10⁻⁵)Absolute configuration of the entire molecule, solution-state conformation, vibrational modes of ligands. wikipedia.org

Computational and Theoretical Studies of Cobalt 2+ Zinc Cyanide 1/1/4 Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational materials science, prized for its favorable balance of accuracy and computational cost, especially for systems containing transition metals. google.com It is extensively used to determine the most stable atomic arrangement (geometry optimization) and to understand the behavior of electrons within the compound (electronic structure).

Detailed Research Findings:

For a system like Cobalt(2+) zinc cyanide (1/1/4), DFT calculations begin with optimizing the molecular geometry to find the lowest energy structure. youtube.com This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. researchgate.net The choice of the exchange-correlation (XC) functional is critical for obtaining accurate results. acs.org Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, are often employed for better descriptions of electronic structures in transition metal complexes. acs.org For instance, functionals like PBE0 or B3LYP, often paired with a dispersion correction (like DFT-D3), are common choices for geometry optimizations of transition metal compounds. google.com

Below is an interactive table representing typical data obtained from a DFT geometry optimization for a coordination complex like Cobalt(2+) zinc cyanide (1/1/4).

Table 1: Representative Calculated Geometric Parameters for a Tetrahedral CoZn(CN)₄ System from DFT Optimization.

ParameterValueUnit
Co-N Bond Length2.05Ångström (Å)
Zn-C Bond Length1.98Ångström (Å)
C≡N Bond Length1.16Ångström (Å)
N-Co-N Angle109.5Degrees (°)
C-Zn-C Angle109.5Degrees (°)
Co-N-C Angle178.0Degrees (°)
Zn-C-N Angle179.0Degrees (°)
Total Energy-1850.45Hartree (Ha)

Mechanistic Pathway Elucidation through Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are instrumental in mapping out the step-by-step processes of chemical reactions. acs.org For systems involving Cobalt(2+) zinc cyanide (1/1/4), these calculations can elucidate potential catalytic mechanisms or decomposition pathways. Methods like the QM/MM (Quantum Mechanics/Molecular Mechanics) approach or the use of cluster models allow for the study of reaction mechanisms in complex environments. acs.orgresearchgate.net

Detailed Research Findings:

Theoretical investigations into cobalt-catalyzed reactions have explored various mechanistic possibilities, such as single electron transfer (SET) versus concerted metalation-deprotonation (CMD) pathways. rsc.orgscispace.com For a hypothetical reaction involving the CoZn(CN)₄ framework, calculations would identify all relevant intermediates and transition states connecting them. By comparing the energies of these different pathways, the most favorable reaction mechanism can be determined. For example, in reactions like methyl transfer, computational studies on cobalt complexes have been used to distinguish between an Sₙ2 nucleophilic displacement and a radical-based electron transfer mechanism. researchgate.net The calculations showed that the specific pathway can depend on the steric bulk of the reacting substrates. researchgate.net Such insights are crucial for understanding and designing catalytic applications for materials like Cobalt(2+) zinc cyanide.

Prediction and Interpretation of Spectroscopic Properties

Theoretical calculations are highly effective in predicting and interpreting various types of spectra, providing a direct link between the atomic structure and the experimental observations. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational spectra (Infrared and Raman). acs.orgrsc.org

Detailed Research Findings:

For Cobalt(2+) zinc cyanide (1/1/4), TD-DFT calculations could predict the energies and intensities of electronic transitions. rsc.org These transitions would likely involve d-d transitions on the Co(II) center and potentially charge-transfer transitions between the metal ions and the cyanide ligands. nih.gov Comparing these predicted spectra with experimental results helps in assigning the observed absorption bands to specific electronic excitations. nih.govmdpi.com

Similarly, DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These calculated frequencies, when appropriately scaled to account for approximations in the theory, can be matched with experimental IR and Raman spectra. nih.gov This allows for a detailed assignment of spectral peaks to specific bond stretches and bends, such as the characteristic C≡N stretching frequency of the cyanide ligand and the metal-ligand vibrations (Co-N and Zn-C). researchgate.net

The table below illustrates how theoretical calculations can aid in the interpretation of vibrational spectroscopy.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for Cobalt(2+) Zinc Cyanide (1/1/4).

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν₁21952180C≡N Stretch
ν₂450442Co-N Stretch
ν₃380375Zn-C Stretch
ν₄315308δ(M-C-N) Bend

Simulation of Magnetic Properties (e.g., Spin-Orbit Coupling, Exchange Interactions)

The magnetic properties of materials containing open-shell transition metals like Co(II) are of significant interest. Theoretical simulations can provide a deep understanding of these properties by calculating parameters that describe the magnetic behavior. mdpi.com This involves modeling effects like spin-orbit coupling and the exchange interactions between magnetic centers. chemrxiv.org

Detailed Research Findings:

In Cobalt(2+) zinc cyanide (1/1/4), the magnetic properties would be dominated by the high-spin d⁷ configuration of the Co(II) ion, as the Zn(II) ion (d¹⁰) is diamagnetic. mdpi.com Computational studies can determine key magnetic parameters using a spin Hamiltonian approach. chemrxiv.org These parameters include the g-factor, the zero-field splitting (ZFS) parameters (D for axial and E for rhombic anisotropy), and the exchange coupling constant (J) that describes the magnetic interaction between neighboring Co(II) ions in a lattice. rsc.org

Spin-orbit coupling is a relativistic effect that is particularly important for understanding the magnetic anisotropy (the directional dependence of magnetic properties) in cobalt(II) complexes. aps.orgarxiv.org Advanced calculations can quantify the effect of spin-orbit coupling on the electronic states and predict the ZFS parameters. rsc.org Furthermore, the exchange interaction (J) between cobalt centers, mediated by the cyanide bridges, determines whether the material will exhibit ferromagnetic, antiferromagnetic, or more complex magnetic ordering at low temperatures. rsc.orgmdpi.com Theoretical frameworks have been developed to compute these anisotropic exchange interactions from first principles. arxiv.org

The following table provides an example of magnetic parameters that could be obtained from simulations for a Co(II)-based magnetic system.

Table 3: Illustrative Simulated Magnetic Parameters for a Cobalt(2+) Cyanide System.

ParameterSymbolCalculated ValueUnit
g-factor (isotropic)g_iso2.25Dimensionless
Axial Zero-Field SplittingD-75cm⁻¹
Rhombic Zero-Field SplittingE5cm⁻¹
Exchange Coupling ConstantJ-1.5cm⁻¹

Investigation of Reaction Barriers and Transition States

Understanding the kinetics of a chemical reaction requires knowledge of the energy barriers that must be overcome. DFT calculations are widely used to locate transition state (TS) structures and compute the associated activation energies (reaction barriers). researchgate.netresearchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway. researchgate.net

Detailed Research Findings:

For a potential chemical transformation involving Cobalt(2+) zinc cyanide (1/1/4), computational chemists would map the minimum energy path from reactants to products. researchgate.net Various algorithms exist to locate the TS structure. Once found, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the transition state and the reactants gives the activation energy barrier. researchgate.net Studies on transition metal reactions have shown that the choice of DFT functional can influence the calculated barrier heights, and there is no single functional that performs best for all reaction types. nih.gov These computational investigations provide critical data on reaction rates and can help explain why certain reactions are fast while others are slow. uio.no

An example of data generated from such a study is presented in the table below.

Table 4: Hypothetical Reaction Barriers for a Process Involving a Co-CN Bond.

Reaction StepReactant ComplexTransition StateProduct ComplexForward Barrier (kcal/mol)Reverse Barrier (kcal/mol)
Ligand Substitution[Co(CN)₄]²⁻ + L[Co(CN)₄L]²⁻[Co(CN)₃L]⁻ + CN⁻15.012.5
Redox ProcessCo(II)Zn(II)(CN)₄TS_RedoxCo(III)Zn(I)(CN)₄25.230.1

Electrochemical Properties and Applications of Cobalt 2+ Zinc Cyanide 1/1/4

Cyclic Voltammetry (CV) for Redox Activity and General Electrochemical Behavior

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox activity of materials like cobalt(2+) zinc cyanide. By sweeping the potential of an electrode modified with the material and measuring the resulting current, researchers can identify the potentials at which oxidation and reduction (redox) reactions occur.

In studies of related cobalt-containing cyanide complexes, CV reveals characteristic redox peaks corresponding to the Co(II)/Co(III) couple. The precise potentials of these peaks can be influenced by the specific composition and morphology of the material. For instance, in cobalt-based cyanide complexes, the coordination environment of the cobalt ions plays a crucial role in their electrochemical behavior. acs.org The presence of zinc in the structure can modulate these properties.

The general electrochemical behavior of cobalt(2+) zinc cyanide is often characterized by the Faradaic redox reactions of the cobalt ions. northumbria.ac.uk The shape and intensity of the CV curves provide insights into the kinetics of electron transfer and the stability of the material over repeated potential cycles. d-nb.infokemdikbud.go.id For example, a well-defined and stable CV profile over multiple cycles indicates good electrochemical stability. In some cases, the CV of related zinc-cobalt systems shows similar profiles, suggesting comparable electrochemical behavior. frontiersin.org

Electrocatalytic Performance and Reaction Mechanisms

Cobalt-based materials, including cyanide complexes, are recognized for their electrocatalytic activity in various important reactions, such as the oxygen reduction reaction (ORR) and carbon dioxide reduction reaction (CO2RR). doi.org The catalytic performance stems from the ability of the cobalt centers to facilitate electron transfer and lower the activation energy of these reactions.

The electrocatalytic mechanism often involves the cobalt ions acting as active sites. For example, in the ORR, the Co(II) sites can bind with oxygen molecules, facilitating their reduction. doi.org The reaction pathway can proceed via a more efficient 4-electron pathway to water or a 2-electron pathway to peroxide, with the former being desirable for applications like fuel cells and metal-air batteries. The structure of the cyanide complex, including the presence of zinc, can influence the selectivity and efficiency of these catalytic processes. nih.gov

In the context of CO2 reduction, cobalt-based catalysts can promote the conversion of CO2 into valuable chemicals like carbon monoxide (CO) or hydrocarbons. doi.org The reaction mechanism involves the adsorption of CO2 onto the catalyst surface and subsequent electron and proton transfer steps. The synergistic effects between cobalt and zinc in the cyanide framework can enhance the catalytic activity and selectivity for specific products. rsc.org

The introduction of zinc into cobalt-based electrocatalysts has been shown to create different active sites, leading to altered reaction kinetics and mechanisms for reactions like the hydrogen evolution reaction (HER). frontiersin.org This highlights the importance of the bimetallic composition in tuning the electrocatalytic properties.

Applications in Electrochemical Sensing

The distinct electrochemical properties of cobalt(2+) zinc cyanide and related materials make them promising candidates for the development of electrochemical sensors. These sensors leverage the material's ability to interact with specific analytes, resulting in a measurable change in the electrochemical signal.

Electrochemical sensors based on cobalt-zinc (B8468989) cyanide materials are typically fabricated by modifying an electrode surface (e.g., glassy carbon, printed circuit board) with the sensing material. nih.govmdpi.com This can be achieved through various methods, such as drop-casting a suspension of the material onto the electrode. d-nb.info

For the detection of specific organic molecules like the fungicide chloroneb (B1668800) , a sensor was developed using a composite derived from a cobalt(II)-ion-exchanged zinc-based metal-organic framework (MOF). nih.gov In this design, the unique properties of the cobalt and zinc-containing material facilitate the electrochemical detection of chloroneb. nih.gov

For the detection of cyanide anions , sensors often utilize the strong coordination of cyanide to cobalt ions. nih.govacs.orgnih.govmagtech.com.cnrsc.orgrsc.org The binding of cyanide to the cobalt centers in the material can lead to a distinct electrochemical or optical response. nih.govacs.orgnih.gov While many cyanide sensors are colorimetric or fluorescent, the underlying principle of cobalt-cyanide interaction is also applicable to electrochemical sensing. nih.govacs.orgnih.govmagtech.com.cnrsc.orgrsc.org

A crucial aspect of sensor performance is its selectivity (the ability to detect the target analyte in the presence of other interfering species) and sensitivity (the magnitude of the response to a change in analyte concentration).

In the case of the chloroneb sensor, high selectivity was achieved through the use of molecularly imprinted polymers (MIPs), which create specific recognition sites for the target molecule. nih.gov The sensor demonstrated a low detection limit of 0.87 nM and a high sensitivity of 52.27 μA·μM⁻¹·cm⁻². nih.gov

For cyanide sensors, selectivity is often achieved due to the high affinity of cyanide for cobalt ions compared to other anions. nih.govrsc.org Studies on cobalt-based fluorescent sensors have shown excellent selectivity for cyanide over other common anions. acs.orgrsc.orgresearchgate.net The sensitivity of these sensors can reach the micromolar and even nanomolar range. nih.govresearchgate.net

Analyte Sensor Material Detection Limit Sensitivity Reference
ChloronebCoS/ZnS composites from Zn-bio-MOF-10.87 nM52.27 μA·μM⁻¹·cm⁻² nih.gov
CyanideCo(II) complex0.59 μMNot specified researchgate.net

Various electrochemical techniques are employed to enhance the sensitivity and selectivity of detection. Differential Pulse Voltammetry (DPV) is a particularly effective technique for quantitative analysis due to its ability to minimize background currents and improve signal resolution. nih.govmdpi.comresearchgate.netresearchgate.net In the detection of chloroneb, DPV was used to measure the oxidation peak current, which was found to be linearly related to the chloroneb concentration. nih.gov

Photoinduced Electron Transfer (PET) is another mechanism utilized in sensing, particularly in fluorescent sensors. In some cobalt-based sensors for cyanide, the fluorescence is initially "turned off" due to PET from the fluorophore to the cobalt(II) ion. acs.orgnih.gov Upon the addition of cyanide, its coordination to the cobalt center disrupts the PET process, leading to a "turn-on" of fluorescence. acs.orgnih.gov While primarily an optical detection mechanism, the underlying electron transfer processes are fundamental to the material's electronic properties and can have implications for its electrochemical behavior. chemrxiv.orgresearchgate.netchemrxiv.org The concept of using light to assist in sensing has also been explored in self-powered electrochemical sensors where a photoinduced zinc-air battery provides the power for detection. nih.gov

Applications in Energy Storage: Supercapacitor Electrodes and Charge-Discharge Characteristics

The redox activity and porous nature of cobalt(2+) zinc cyanide and related materials make them attractive for energy storage applications, particularly as electrode materials in supercapacitors. northumbria.ac.ukmdpi.comresearchgate.net Supercapacitors store energy through either electrical double-layer capacitance (EDLC) or pseudocapacitance (fast and reversible Faradaic reactions). Cobalt-based cyanide materials primarily exhibit pseudocapacitive behavior due to the Co(II)/Co(III) redox couple.

The charge-discharge characteristics of supercapacitors are evaluated using galvanostatic charge-discharge (GCD) curves. These curves provide information about the specific capacitance, energy density, and power density of the electrode material. Electrodes made from zinc-cobalt sulfides, derived from cyanide-containing precursors, have shown high specific capacitance. northumbria.ac.ukmdpi.com For instance, a zinc cobalt sulfide (B99878) electrode exhibited a high specific capacitance of 1269.1 F g⁻¹ at a current density of 0.5 A g⁻¹. northumbria.ac.uk

The cycling stability, or the ability to retain capacitance over many charge-discharge cycles, is a critical parameter for supercapacitor performance. Nanocomposites of cobalt carbide derived from cyanide coordination polymers have demonstrated good cycling stability, retaining 82% of their initial capacitance after 5000 cycles. researchgate.net The presence of both cobalt and zinc in the electrode material can offer synergistic benefits, with cobalt contributing to higher specific capacity and zinc improving the rate capability and potential window. researchgate.net

Electrode Material Specific Capacitance Current Density Cycling Stability Reference
Zinc Cobalt Sulfide (ZCS)1269.1 F g⁻¹0.5 A g⁻¹91.6% after 5000 cycles northumbria.ac.uk
Cobalt Carbide/rGO (Co₃C/rGO)486.6 F g⁻¹1 mV s⁻¹ (scan rate)82% after 5000 cycles researchgate.net
ZnO-Co₃O₄ derived446 F g⁻¹Not specified87% after 10000 cycles mdpi.com

Catalytic Applications of Cobalt 2+ Zinc Cyanide 1/1/4 As Double Metal Cyanide Catalysts

1 Biomimetic Catalysis and Enzyme Mimicry (e.g., Carbonic Anhydrase Models)

The structure of cobalt(2+) zinc cyanide lends itself to biomimetic catalysis, particularly in mimicking the function of the zinc-based metalloenzyme, carbonic anhydrase (CA). plos.org In nature, carbonic anhydrase efficiently catalyzes the reversible hydration of carbon dioxide to bicarbonate. nih.gov The active site of CA features a zinc ion coordinated to three histidine residues and a water molecule or hydroxide (B78521) ion. nih.govnih.gov This arrangement is crucial for its catalytic cycle, which begins with the nucleophilic attack of the zinc-bound hydroxide on a CO2 molecule. plos.orgnih.gov

Researchers have successfully created synthetic models to replicate this activity, and studies have shown that cobalt can be substituted for zinc in the native enzyme, resulting in a catalytically active, albeit less efficient, form. plos.org This has spurred interest in cobalt-containing complexes as potential CA mimics. Quantum mechanical calculations on various zinc and cobalt-based mimetic systems have demonstrated that the ability of the metal center to maintain a tetrahedral geometry is vital for the hydration reaction to proceed favorably. plos.org

The cyanide ion is a known inhibitor of carbonic anhydrase, binding in the vicinity of the metal center. acs.orgnih.gov The study of cobalt(2+) zinc cyanide complexes, therefore, provides a unique platform to understand the fundamental interactions at the core of this enzymatic reaction. These catalysts serve as structural and functional models that combine the essential features of the enzyme's active site: a catalytically competent metal center (both zinc and cobalt are active) and the ability to interact with relevant small molecules. plos.orgnih.gov

2 Investigation of Coordination Geometries and Transition States in CO2 Reaction Pathways

The catalytic hydration of CO2 by carbonic anhydrase and its mimics proceeds through a well-defined reaction pathway involving specific coordination geometries and transition states. plos.org The process is initiated by the nucleophilic attack of a metal-hydroxide species on the carbon atom of CO2, leading to the formation of a metal-bound bicarbonate intermediate. plos.orgwikimedia.org

Computational studies have been instrumental in elucidating these pathways for both zinc and cobalt-based model systems. plos.org These calculations reveal that for the reaction to be energetically favorable, it is crucial for the bicarbonate to bind to the metal center in a unidentate fashion. plos.org The geometry of the complex plays a significant role; tetrahedral coordination around the metal ion, similar to that in the native enzyme, is found to be optimal for catalytic activity. plos.org For cobalt-based mimics, coordination states higher than four have been shown to have an unfavorable effect on the release of the bicarbonate product, which is a critical step in regenerating the catalyst. plos.org

The study of double metal cyanide catalysts in the context of CO2 reactions, such as the copolymerization of CO2 and epoxides, further highlights the importance of the metal centers' coordination environment. nih.govnih.govresearchgate.net In these systems, the zinc and cobalt ions act as Lewis acid sites that activate the substrates. The specific geometry and electronic structure of these sites dictate the efficiency and selectivity of the catalytic process.

Advanced Research Directions and Emerging Applications for Cobalt 2+ Zinc Cyanide 1/1/4

Integration in Hybrid Materials and Composites for Multifunctional Applications

The incorporation of cobalt(2+) zinc cyanide frameworks into hybrid and composite materials is a burgeoning field aimed at creating materials with synergistic or entirely new functionalities. nih.gov These hybrid materials combine the distinct properties of inorganic building blocks, such as the cyanide framework, with organic molecules or polymers. nih.govnih.gov The synthesis of these materials can follow several strategies, including self-assembly processes and "grafting" techniques that create covalent bonds between the organic and inorganic components. nih.gov

This integration allows for the development of multifunctional materials where the cyanide framework can impart properties like catalytic activity, specific electronic behavior, or gas sorption capabilities, while the matrix material provides processability, mechanical stability, or additional functionalities. Research has shown that metal-organic hybrid materials can be designed for specific applications, such as chemical sensing. nih.gov For instance, a hybrid crystalline material fabricated from cobalt ions and 2-hydroxyazobenzene building blocks functions as both a receptor and a signal reporter for cyanide detection through ratiometric absorption responses. nih.gov The mechanism involves the dissociation of a ligand from the complex and the formation of a new metal-cyanide adduct, demonstrating the potential for creating sophisticated sensor systems. nih.gov Furthermore, the development of organic-inorganic composite materials is being explored for energy applications, such as thermoelectrics. acs.org

Table 1: Examples of Hybrid Materials Incorporating Cobalt/Zinc Cyanide Analogues and Potential Applications

Hybrid Material Type Matrix/Secondary Component Potential Functionality Emerging Application Area
Polymer-Framework Composite Conductive Polymer Enhanced Electrical Conductivity, Thermoelectric Properties Energy Harvesting acs.org
MOF-Organic Molecule Hybrid Photoactive Organic Dyes Light-Harvesting, Photocatalysis Solar Energy Conversion
Framework-Biomolecule Composite Enzymes, DNA Biocatalysis, Biosensing Medical Diagnostics
Mixed-Metal Cyanide Hybrids Other Metal-Organic Frameworks (MOFs) Tunable Porosity, Selective Gas Separation Environmental Remediation

Exploration of Optoelectronic and Luminescent Properties for Sensing and Display Technologies

The optoelectronic and luminescent characteristics of materials containing cobalt and zinc are a key area of investigation for their potential use in advanced sensing and display technologies. lafiascijournals.org.ngacs.org Coordination polymers and complexes involving these metals can exhibit notable photoluminescence. science.govacs.org For example, certain mixed-valence cobalt complexes have been shown to produce red emission at room temperature when exposed to UV light. science.gov

This fluorescence can be harnessed for chemical sensing applications. A prominent strategy involves designing a sensor that is initially non-fluorescent (quenched) but becomes fluorescent upon interaction with a target analyte. acs.org A fluorescent sensor for cyanide has been developed based on a Cobalt(II)-salen complex, which exhibits fluorescence enhancement upon binding with cyanide ions. acs.org This "turn-on" mechanism is attributed to the interruption of a photoinduced electron transfer process from the fluorophore to the cobalt(II) ion. acs.org

In the realm of optoelectronics and display technologies, research into cobalt-doped zinc-based semiconductors like zinc oxide (ZnO) and zinc sulfide (B99878) (ZnS) is particularly relevant. lafiascijournals.org.ngresearchgate.net Doping ZnO thin films with cobalt has been shown to tune their optical and electronic properties, making them suitable for optoelectronic applications such as sensors and solar cells. lafiascijournals.org.ng Studies on (Co, Sm) co-doped ZnS suggest that such modifications can create materials with interesting properties in the visible region, indicating their potential for future optoelectronic and spintronic devices. researchgate.net The development of materials with tunable light-emitting properties is crucial for creating next-generation flat panel displays (FPDs) and solid-state lighting. epa.gov

Table 2: Luminescent Properties of Selected Cobalt and Zinc-Containing Complexes

Compound/Material System Excitation Wavelength (nm) Emission Characteristics Potential Application Reference
Defect Dicubane Cobalt(II)/Cobalt(III) Complex 349 Red emission at room temperature Light-Emitting Materials science.gov
Co(II)-Coumarinylsalen Complex ~420 Fluorescence "turn-on" in presence of CN⁻ Cyanide Sensing acs.org
Cobalt-Doped Zinc Oxide (ZnO) Thin Films Varies with doping Decreased optical band gap (3.72 eV to 2.76 eV) Optoelectronics, Sensors lafiascijournals.org.ng

Rational Design and Tunability of Properties through Ligand Modification and Metal Ion Exchange

A key advantage of cyanide-bridged frameworks and related coordination complexes is the ability to rationally tune their physical and chemical properties through precise chemical modifications. Two primary strategies for achieving this are ligand modification and metal ion exchange.

Metal Ion Exchange: This strategy involves the partial or complete substitution of one metal ion for another within the crystal lattice. In a cobalt zinc cyanide framework, replacing some of the zinc(II) ions with other divalent metal ions, or vice versa, can significantly alter the material's magnetic, optical, and electronic properties. nih.govresearchgate.net This approach is widely used in materials science; for instance, the magnetic properties of zinc ferrite (B1171679) can be systematically tuned by substituting zinc with cobalt. nih.govresearchgate.net Increasing the cobalt content in the ferrite lattice leads to changes in bond lengths and angles, which in turn impacts the magnetic behavior. nih.gov Similarly, in biochemistry, zinc in certain enzymes is often substituted with cobalt(II) as a spectroscopic probe, leveraging the similar coordination chemistry of the two ions to study the enzyme's structure and function. libretexts.org This principle of ion exchange can be applied to cobalt zinc cyanide to fine-tune its properties for specific applications. researchgate.netgoogle.com

Table 3: Strategies for Tuning Properties of Cobalt-Zinc (B8468989) Coordination Materials

Tuning Strategy Modification Example Affected Property Potential Outcome
Ligand Modification Replacing H₂O ligands with Cl⁻ ligands in a Co(II) complex docbrown.infochemguide.co.uk Coordination Geometry, Color Change from octahedral (pink) to tetrahedral (blue)
Varying pyridyl donor groups in cobaltoviologen complexes nsf.gov Electronic Coupling Control over mixed-valence state from localized to delocalized
Introducing photo-responsive ligands Light-Sensitivity Photoswitchable magnetic or optical properties
Metal Ion Exchange Substituting Zn²⁺ with Co²⁺ in a zinc ferrite lattice nih.govresearchgate.net Magnetic Anisotropy, Magnetization Tunable magnetic behavior for data storage or biomedical use
Doping a ZnS lattice with Co²⁺ researchgate.net Band Gap, Electronic Structure Modified optoelectronic properties for sensors or LEDs

Q & A

Q. What are the established methods for synthesizing Cobalt(2+) zinc cyanide (1/1/4) complexes, and how can their purity be verified?

  • Methodological Answer : The complex is typically synthesized via co-precipitation from aqueous solutions containing Co²⁺, Zn²⁺, and cyanide ions under controlled pH (6.5–8.0) and inert atmospheres to prevent oxidation. Post-synthesis, purity is verified using X-ray diffraction (XRD) to confirm crystallinity, inductively coupled plasma optical emission spectroscopy (ICP-OES) for metal stoichiometry, and Fourier-transform infrared spectroscopy (FTIR) to identify cyanide bonding modes (e.g., bridging vs. terminal CN⁻) .

Q. How can researchers accurately determine the stoichiometric ratios of Co²⁺, Zn²⁺, and CN⁻ in this complex?

  • Methodological Answer :
  • Metals : Dissolve the complex in dilute nitric acid and quantify Co²⁺ and Zn²⁺ via ICP-OES or atomic absorption spectroscopy (AAS), ensuring matrix-matched calibration standards to minimize interference .
  • Cyanide : Use potentiometric titration with silver nitrate (AgNO₃) to determine total cyanide content, accounting for free vs. complexed CN⁻ through pH adjustments .

Q. What safety protocols are critical when handling Cobalt(2+) zinc cyanide complexes in laboratory settings?

  • Methodological Answer : Due to cyanide toxicity (LD₅₀ ~100 mg/kg), work under fume hoods with PPE (gloves, lab coats, goggles). Use self-contained breathing apparatus for powder handling. Spills should be neutralized with 10% sodium hypochlorite (NaClO) to oxidize CN⁻ to less toxic cyanate. Waste must be treated with hydrogen peroxide (H₂O₂) before disposal .

Q. Which spectroscopic techniques are most effective for characterizing the structural properties of this complex?

  • Methodological Answer :
  • XRD : Resolve crystal structure and confirm phase purity.
  • UV-Vis/NIR : Identify d-d transitions of Co²⁺ in octahedral or tetrahedral geometries.
  • X-ray absorption spectroscopy (XAS) : Probe local coordination environments of Co and Zn atoms .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in reported thermodynamic properties (e.g., stability constants) of Cobalt(2+) zinc cyanide complexes?

  • Methodological Answer :
  • Replicate studies under strictly controlled conditions (temperature, ionic strength, O₂-free atmospheres) to minimize variability.
  • Use isothermal titration calorimetry (ITC) to directly measure binding constants.
  • Cross-validate with computational methods (DFT) to model ligand-metal interactions and compare with experimental data .

Q. How can researchers design experiments to assess the stability of Cobalt(2+) zinc cyanide under varying pH and redox conditions?

  • Methodological Answer :
  • pH Stability : Perform batch experiments across pH 2–12, monitoring decomposition via UV-Vis or ICP-OES.
  • Redox Stability : Use cyclic voltammetry to identify redox-active species and potentiostatic holds to simulate oxidative/reductive environments.
  • Long-Term Stability : Conduct aging studies with periodic sampling over weeks/months, coupled with TGA/DSC to detect phase changes .

Q. What analytical approaches address discrepancies in elemental analysis data for mixed-metal cyanide complexes?

  • Methodological Answer :
  • Cross-Technique Validation : Combine EDX (for bulk composition) with XPS (surface composition) to identify heterogeneity.
  • Uncertainty Quantification : Apply error propagation models to ICP-OES and titration data, reporting confidence intervals.
  • Contamination Checks : Run blank samples and secondary standards to isolate instrument drift or contamination .

Q. How can advanced spectroscopic methods clarify conflicting reports on cyanide bonding modes in this complex?

  • Methodological Answer :
  • Raman Spectroscopy : Differentiate bridging (μ-CN) vs. terminal (CN⁻) vibrations (200–400 cm⁻¹ vs. 2050–2150 cm⁻¹).
  • EXAFS : Resolve metal-CN bond lengths and coordination numbers.
  • In Situ Studies : Use flow cells to monitor bonding changes under dynamic conditions (e.g., pH shifts) .

Q. What methodologies optimize the reproducibility of electrochemical studies involving Cobalt(2+) zinc cyanide electrodes?

  • Methodological Answer :
  • Surface Pretreatment : Polish electrodes to a mirror finish and characterize via AFM/SEM to ensure uniformity.
  • Electrolyte Purging : Use N₂/Ar sparging to eliminate O₂ interference in redox measurements.
  • Reference Electrodes : Calibrate frequently against standard solutions (e.g., Ag/AgCl in 3M KCl) to maintain accuracy .

Q. How should researchers design controls to isolate the catalytic role of Cobalt(2+) zinc cyanide in multi-step reactions?

  • Methodological Answer :
  • Metal-Substituted Controls : Synthesize analogous complexes with Ni²⁺ or Mn²⁺ replacing Co²⁺/Zn²⁺.
  • Cyanide-Free Systems : Compare reaction rates in the absence of CN⁻ ligands.
  • Kinetic Isotope Effects (KIE) : Use ¹³CN⁻ to track cyanide participation in rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.